![molecular formula C18H19N3O2S B3008468 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide CAS No. 893929-00-5](/img/structure/B3008468.png)

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

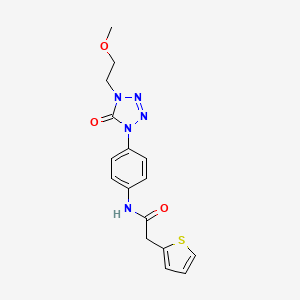

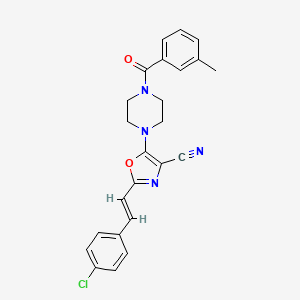

The molecular formula of the compound is C14H17N3O2S2. The InChI string and SMILES string, which represent the structure of the molecule, are also provided .Physical And Chemical Properties Analysis

The average mass of the compound is 323.436 and the mono-isotopic mass is 323.07622 . More detailed physical and chemical properties are not available in the current resources .Scientific Research Applications

Catalysis in Organic Synthesis

This compound has been utilized as a catalyst in organic synthesis processes. For example, it can facilitate the epoxidation of cyclooctene when used in conjunction with oxidovanadium (IV) complexes and tert-butyl hydroperoxide .

Biological Activity Modulation

The structure of this compound suggests potential as a modulator of biological activity. It could be linked through a covalent bridge to secondary amines or pharmacophores like γ-aminobutyric acid, indicating possible applications in drug design and development .

Chemical Entity Research

As part of the Chemical Entities of Biological Interest (ChEBI) database, this compound is recognized for its role in the study of ‘small’ chemical compounds. This includes research into its properties, interactions, and potential as a building block for more complex molecules .

Halogen Exchange Reactions

The compound has been noted for its essential role in halogen exchange reactions. This is particularly relevant in the synthesis of new molecules where the introduction or substitution of a halogen can significantly alter the compound’s properties .

Anti-Inflammatory Applications

Research into related compounds has shown that derivatives of this molecule may possess anti-inflammatory properties. This is based on observations of decreased gene expression related to inflammation in certain cell lines when treated with similar structures .

Mechanism of Action

properties

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-18(2,3)21-16(12-9-24-10-13(12)20-21)19-17(22)15-8-11-6-4-5-7-14(11)23-15/h4-8H,9-10H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQSVGBEKAQDLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320883 |

Source

|

| Record name | N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815951 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide | |

CAS RN |

893929-00-5 |

Source

|

| Record name | N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3008386.png)

![N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B3008395.png)

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008398.png)

![2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B3008402.png)

![(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one](/img/structure/B3008403.png)

![1-(3,4-dimethoxyphenyl)-N-ethyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B3008405.png)